molecular formula C12H11NO4 B7888482 1H-Indole-1,3-diyl diacetate

1H-Indole-1,3-diyl diacetate

Cat. No. B7888482
M. Wt: 233.22 g/mol
InChI Key: BFOSGUOOSPMQOE-UHFFFAOYSA-N
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Description

1H-Indole-1,3-diyl diacetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Bis(indolyl)methanes : Trityl chloride has been used as a catalyst for the synthesis of bis(1H-indol-3-yl)methanes from the reaction of carbonyl compounds with 1H-indole. This process is significant due to the pharmacological and biological properties of bis(indol-3-yl)methanes (Khalafi‐Nezhad et al., 2008).

  • Method for 1H-Indol-3-yl Acetate Synthesis : A catalyst-free method for synthesizing 1H-indol-3-yl acetates from 1H-indoles has been developed, showcasing a simpler and efficient approach (Ke‐Fan Liu et al., 2010).

  • Antimicrobial Activity of 1H-Indole Derivatives : New 1H-Indole derivatives synthesized from indole and chloroacetylchloride showed significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (2020).

  • Palladium-Catalyzed Synthesis and Functionalization of Indoles : Indole derivatives, including those related to 1H-Indole, are crucial in synthesizing biologically active compounds. Palladium-catalyzed reactions have become important in this field, offering versatile approaches for complex molecular synthesis (S. Cacchi & G. Fabrizi, 2005).

  • Biological Activity of Indole Nucleus : The indole nucleus is a key component in many natural and synthetic molecules with significant biological activity. The study of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, for example, sheds light on the diverse biological properties like anti-tumor and anti-inflammatory activities (D. Geetha et al., 2019).

  • Antihyperglycemic and Antioxidant Agents : Indole-3-acetamides were synthesized and evaluated for their antihyperglycemic and antioxidant potentials. These compounds showed good inhibition against α-amylase enzyme, suggesting their potential as antihyperglycemic agents (Kanwal et al., 2021).

  • Synthesis of 1H-Indole Carboxaldehyde Derivatives : The synthesis of 1H-indole-3-carboxaldehyde derivatives is pivotal for preparing biologically active compounds and diverse heterocyclic derivatives. These derivatives are crucial for C–C and C–N coupling reactions and reductions (E. El-Sawy et al., 2017).

properties

IUPAC Name

(1-acetyloxyindol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)16-12-7-13(17-9(2)15)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOSGUOOSPMQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN(C2=CC=CC=C21)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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